Cas no 2034479-15-5 (4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride)

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride is a chemically synthesized compound featuring a tetrahydroisoquinoline core linked to a 2-aminothiazole moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. The structural combination of the tetrahydroisoquinoline and thiazole groups suggests potential bioactivity, particularly in medicinal chemistry and pharmacological studies. This compound may serve as a valuable intermediate or scaffold for the development of novel therapeutic agents, given the known pharmacological relevance of both structural motifs. Its high purity and well-defined chemical properties ensure reproducibility in experimental settings.
4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride structure
2034479-15-5 structure
Product Name:4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride
CAS No:2034479-15-5
MF:C13H16ClN3S
MW:281.804240226746
CID:6512232
Update Time:2025-06-10

4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride
    • 2-Thiazolamine, 4-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-, hydrochloride (1:2)
    • Inchi: 1S/C13H15N3S.ClH/c14-13-15-12(9-17-13)8-16-6-5-10-3-1-2-4-11(10)7-16;/h1-4,9H,5-8H2,(H2,14,15);1H
    • InChI Key: HERXVFWHLDQWDF-UHFFFAOYSA-N
    • SMILES: C(C1=CSC(N)=N1)N1CCC2=CC=CC=C2C1.Cl

4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride Pricemore >>

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Additional information on 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride

Introduction to 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride (CAS No. 2034479-15-5)

4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2034479-15-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule combines a tetrahydroisoquinoline moiety with a thiazole ring system, linked through an amine functional group. Such structural motifs are frequently explored in drug discovery due to their ability to interact with biological targets in unique ways.

The tetrahydroisoquinoline scaffold is particularly noteworthy in medicinal chemistry, as it is a core structural element found in numerous bioactive natural products and pharmacologically relevant compounds. This class of compounds has been extensively studied for their potential roles in modulating various biological pathways, including those involved in neurotransmission, cardiovascular function, and cancer progression. The presence of the tetrahydroisoquinoline moiety in 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride suggests that this compound may possess similar pharmacological properties or derivatives thereof.

Complementing the tetrahydroisoquinoline core is the thiazole ring system. Thiazole derivatives are well-documented for their broad spectrum of biological activities and have been incorporated into numerous therapeutic agents. The thiazole moiety contributes to the compound's overall pharmacophore by providing a hydrogen bond acceptor site and enhancing its solubility in polar environments. The specific arrangement of atoms within the thiazole ring in this compound may influence its interactions with biological targets, potentially leading to selective binding and modulatory effects.

The connectivity between the tetrahydroisoquinoline and thiazole units via an amine group introduces another layer of complexity to the molecule's behavior. The amine functionality serves as a key pharmacophoric element, capable of participating in hydrogen bonding interactions with biological receptors or enzymes. Additionally, the presence of two chlorine atoms as counterions in the dihydrochloride salt form affects the compound's solubility and stability, which are critical factors in pharmaceutical development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and potential interactions of complex molecules like 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride with biological targets. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, computational simulations have indicated that the tetrahydroisoquinoline moiety could interact with specific amino acid residues in target proteins, while the thiazole ring may engage in hydrophobic interactions or π-stacking events.

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary results suggest that it may exhibit dose-dependent effects on cellular proliferation and viability when tested against various cancer cell lines. The mechanisms underlying these effects appear to involve modulation of signaling pathways associated with cell growth and apoptosis. Additionally, the compound has shown promise in interacting with neurotransmitter receptors, which could make it a valuable candidate for developing treatments targeting neurological disorders.

The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to achieve the desired connectivity between the tetrahydroisoquinoline and thiazole units. Key synthetic steps include condensation reactions followed by cyclization processes that form the core structural motifs. The introduction of the amine group and subsequent salt formation with hydrochloric acid are critical steps that ensure the compound's stability and bioavailability.

The development of novel synthetic methodologies has been instrumental in facilitating access to complex molecules like this one. Advances such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes. These improvements not only reduce production costs but also allow for greater flexibility in modifying the structure of bioactive compounds for optimization purposes.

The potential therapeutic applications of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-1,3-thiazol-2-amine dihydrochloride are vast and warrant further investigation. Given its structural features and preliminary pharmacological activity profiles, this compound holds promise as a lead molecule for drug development programs targeting conditions such as cancer and neurodegenerative diseases. Future studies will focus on elucidating its detailed mechanism of action through both biochemical assays and animal models.

As research progresses,the integration of high-throughput screening technologies will expedite the identification of additional derivatives with enhanced potency or selectivity。The combination of experimental data with computational modeling will provide a comprehensive understanding of how structural modifications influence biological activity,allowing for rational design strategies to be implemented。

The regulatory landscape for novel pharmaceutical compounds continues to evolve,with increasing emphasis on safety,efficacy,and environmental considerations。Compounds like 4-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)-1,3-thiazol-2-aminedihydrochloride (CAS No 2034479 15 5) must undergo rigorous testing before they can be considered for clinical use。This includes toxicological assessments,pharmacokinetic studies,and formulation development。

In conclusion,4-(1,2,3,4-tetrahydroisoquinolin 2 ylmethyl)-1,3-thiazol 2 amine dihydrochloride (CAS No 20344 79 15 5) represents an exciting advancement in pharmaceutical chemistry。Its unique structural features combined with promising preliminary biological activity make it a compelling candidate for further research。As our understanding deepens ,this compound could pave the way for new therapeutic strategies targeting some o f today's most challenging diseases。

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